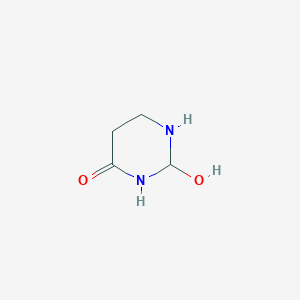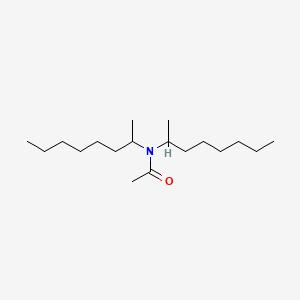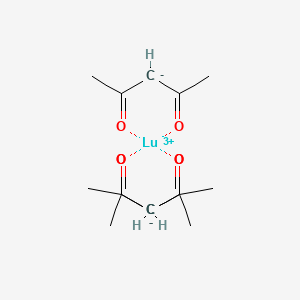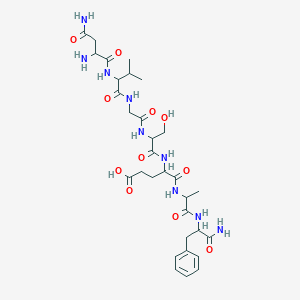
H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2 is a synthetic peptide composed of eight amino acids: asparagine, valine, glycine, serine, glutamic acid, alanine, and phenylalanine. Peptides like this one are often used in various scientific research applications due to their specific sequences and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in the peptide can be substituted using specific reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Dithiothreitol (DTT) in a buffered solution.
Substitution: Specific amino acid derivatives and coupling reagents like HBTU in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.
Aplicaciones Científicas De Investigación
H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery system.
Industry: Utilized in the development of new materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2 depends on its specific sequence and structure. It can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to specific effects.
Comparación Con Compuestos Similares
Similar Compounds
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Atosiban: An oxytocin and vasopressin inhibitor used to halt premature labor.
Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.
Uniqueness
H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2: is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C31H47N9O11 |
|---|---|
Peso molecular |
721.8 g/mol |
Nombre IUPAC |
5-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H47N9O11/c1-15(2)25(40-28(48)18(32)12-22(33)42)31(51)35-13-23(43)37-21(14-41)30(50)38-19(9-10-24(44)45)29(49)36-16(3)27(47)39-20(26(34)46)11-17-7-5-4-6-8-17/h4-8,15-16,18-21,25,41H,9-14,32H2,1-3H3,(H2,33,42)(H2,34,46)(H,35,51)(H,36,49)(H,37,43)(H,38,50)(H,39,47)(H,40,48)(H,44,45) |
Clave InChI |
CKZMJBVMAZQMDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




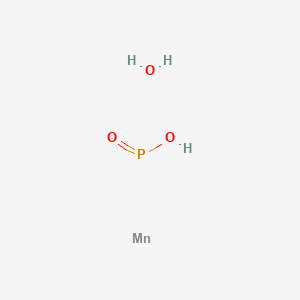

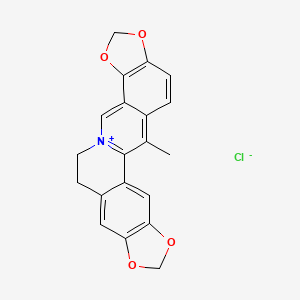
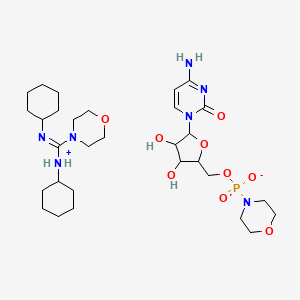
![3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324968.png)
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)
![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)

